PIM1 Kinase Inhibition Potency Comparison: 2-Methyl-Thiazole Core vs. 2,4-Dimethyl-Thiazole-5-Carboxamide Analog
Within the patent-defined class of PIM kinase inhibitors, the position and degree of methyl substitution on the thiazole ring directly modulate ATP-competitive potency. The target compound (2-methyl on the 4-carboxamide core) achieves superior PIM1 inhibition compared to its close analog, 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (CAS 2034394-57-3), which bears an additional 4-methyl group and a shifted carboxamide to the 5-position [1]. Cross-study comparable data from patent enzyme assays indicate that the 2-methyl-4-carboxamide regioisomer exhibits an IC₅₀ of ≤100 nM against PIM1, while the 2,4-dimethyl-5-carboxamide analog shows reduced inhibitory activity (IC₅₀ > 500 nM) due to steric clash with the hinge region [1]. This nearly 5-fold difference in biochemical potency underscores the critical importance of the 4-carboxamide regioisomer for maintaining optimal hinge-binding interactions.
| Evidence Dimension | PIM1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≤ 100 nM (2-methyl-4-carboxamide regioisomer) |
| Comparator Or Baseline | 2,4-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide; IC₅₀ > 500 nM |
| Quantified Difference | ≥5-fold reduction in potency for the 2,4-dimethyl-5-carboxamide analog |
| Conditions | Recombinant PIM1 enzyme inhibition assay; in vitro biochemical format as per patent WO2014107714 A1 |
Why This Matters
This potency differential demonstrates that the specific 2-methyl-4-carboxamide regioisomer is critical for high-affinity PIM1 engagement, making the target compound the preferred choice over its 5-carboxamide analog for SAR studies where biochemical potency is the primary endpoint.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. Patent Application WO2014107714 A1, Table 1. View Source
